molecular formula C26H40N5NaO10S2 B1147950 Sulfo-nhs-LC-LC-biotin CAS No. 194041-66-2

Sulfo-nhs-LC-LC-biotin

Cat. No.: B1147950
CAS No.: 194041-66-2
M. Wt: 669.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-nhs-LC-LC-biotin, also known as sulfosuccinimidyl-6-[biotinamido]hexanoate, is a water-soluble biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, antibodies, and other molecules containing primary amines. The compound is particularly valued for its ability to biotinylate cell surface proteins without penetrating cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-nhs-LC-LC-biotin is synthesized through a multi-step process involving the reaction of biotin with a spacer arm and a sulfo-NHS ester. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatography techniques and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Sulfo-nhs-LC-LC-biotin primarily undergoes substitution reactions, where the sulfo-NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline conditions (pH 7-9) .

Common Reagents and Conditions

Major Products

The major product of the reaction is a biotinylated protein or molecule, where the biotin moiety is covalently attached to the primary amine group .

Scientific Research Applications

Sulfo-nhs-LC-LC-biotin is extensively used in various scientific research fields:

Mechanism of Action

Sulfo-nhs-LC-LC-biotin exerts its effects by reacting with primary amines on proteins and other molecules to form stable amide bonds. The biotin moiety can then bind with high affinity to streptavidin or avidin, allowing for the detection, isolation, and purification of the biotinylated molecules. This mechanism is widely used in various biochemical assays and research applications .

Comparison with Similar Compounds

Sulfo-nhs-LC-LC-biotin is unique due to its long spacer arm, which reduces steric hindrance and improves the accessibility of the biotin moiety. Similar compounds include:

This compound’s extended spacer arm makes it particularly useful for applications requiring minimal steric hindrance, such as labeling cell surface proteins .

Properties

InChI

InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNPTJCDHAXLGI-BJPAGVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194041-66-2
Record name Sulfo-NHS-LC-LC-Biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194041-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.